molecular formula C10H13N3 B093203 5-Aminotryptamine CAS No. 1078-00-8

5-Aminotryptamine

Cat. No. B093203
CAS RN: 1078-00-8
M. Wt: 175.23 g/mol
InChI Key: RTGQKAIBLWKUEF-UHFFFAOYSA-N
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Description

5-Aminotryptamine is a derivative of tryptamine, a molecule that plays a significant role in the human body . It has a molecular formula of C10H13N3 .


Synthesis Analysis

The synthesis of azidotryptamines from commercially available nitroindoles via the corresponding amino tryptamines has been reported . The process involves reacting nitroindoles with oxalylchloride in ether to form indole oxalylchlorides, which are then treated with ammonia in 1,4-dioxane to give the corresponding oxalylamides . These are then reduced with lithium aluminum hydride in refluxing THF/1, 4-dioxane to produce the aminoindoles .


Molecular Structure Analysis

The molecular structure of 5-Aminotryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon .


Physical And Chemical Properties Analysis

5-Aminotryptamine has a molecular formula of C10H13N3 and an average mass of 175.230 Da .

Scientific Research Applications

  • Role in Neurotransmission and Associated Conditions : Serotonin is primarily known for its role as a neurotransmitter, influencing mood disorders, emesis, migraine, irritable bowel syndrome (IBS), and hypertension. It's also involved in gastrointestinal motility, vascular tone, and platelet function. Increasing knowledge about serotonergic system manipulation in animals is being applied in drug research for both humans and animals (Mohammad-Zadeh, Moses, & Gwaltney-Brant, 2008).

  • Receptor Pharmacology : The development of 5-HT(3) receptor antagonists significantly impacted the treatment of nausea and vomiting. Detailed molecular structures of related proteins have been instrumental in understanding the receptor's physiology, paving the way for potential applications in clinical and veterinary research (Thompson, 2013).

  • Aggression and Perceptual Sensitivity : Studies on the effects of altering plasma tryptophan levels, a precursor to serotonin, have investigated its influence on aggression and perceptual sensitivity. However, it was found that changes in tryptophan availability do not significantly affect these parameters in normal males (Smith, Pihl, Young, & Ervin, 1986).

  • Cancer Therapy : Serotonin plays a role in tumorigenesis in various cancers. Studies indicate its potential stimulatory effect on cancer cell proliferation, invasion, and tumor angiogenesis. Serotonin levels and interaction with specific receptor subtypes are associated with disease progression. Research is ongoing into using serotonin pathway modulators as therapeutic targets in cancer treatment (Balakrishna, George, Hatoum, & Mukherjee, 2021).

  • Gastrointestinal Secretion and Motility : Tryptamine, similar to serotonin and produced by gut bacteria, activates the 5-HT4 receptor in the colonic epithelium, influencing ionic flux and fluid secretion in the gastrointestinal tract. This demonstrates how bacterial metabolites can control aspects of host physiology, offering therapeutic potential (Bhattarai et al., 2018).

Safety And Hazards

The safety data sheet for 5-Aminotryptamine suggests that it may pose certain hazards. If inhaled or ingested, it’s recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGQKAIBLWKUEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148243
Record name 1H-Indole-3-ethanamine, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminotryptamine

CAS RN

1078-00-8
Record name 1H-Indole-3-ethanamine, 5-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-ethanamine, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JE Macor, R Post, K Ryan - Synthetic communications, 1993 - Taylor & Francis
… This interest in 5-aminotryptamine derivatives as novel modulators of central and peripheral serotonergic activity has continued today as evidenced by recent claims that some of these …
Number of citations: 19 www.tandfonline.com
GJ Molderings, K Werner, J Likungu… - … Schmiedeberg's archives of …, 1990 - Springer
The human saphenous vein preincubated with [ 3 H]noradrenaline was used to determine the pharmacological properties of the release-inhibiting presynaptic serotonin (5-HT) receptor …
Number of citations: 83 link.springer.com
GJ Molderings, M Göthert, K Fink, E Roth… - European journal of …, 1989 - Elsevier
… Tritium overflow was inhibited by 5-HT, 5-aminotryptamine, N,N-dimethyl-5-hydroxytryptamine, 5-hydroxytryptamine, 5-methoxy-3(1,2,3,6-tetrahydropyridin-4-yl)-lH-indole (RU 24969) …
Number of citations: 35 www.sciencedirect.com
GJ Molderings, K Fink, E Schlicker… - … Schmiedeberg's archives of …, 1987 - Springer
… 5-HT, 5-carboxamidotryptamine, 5-methoxy-3(l,2,3,6-tetrahydropyridine-4-yl)1H-indole (RU 24969), 5-methoxytryptamine, N,Ndimethyl-5-HT, tryptamine and 5-aminotryptamine in…
Number of citations: 99 link.springer.com
A Friedricha, S Bräseb, SE O'Connor - Tetrahedron Lett, 2009 - academia.edu
… This method could also be used to generate 5-aminotryptamine 2b and 7-aminotryptamine 2d, though addition/elimination and reduction of 2a to 4a did not proceed in good yields …
Number of citations: 0 www.academia.edu
A Friedrich, S Bräse, SE O'Connor - Tetrahedron letters, 2009 - Elsevier
… This method could also be used to generate 5-aminotryptamine 2b and 7-aminotryptamine 2d, though addition/elimination and reduction of 2a to 4a did not proceed in good yields …
Number of citations: 22 www.sciencedirect.com
T Branchek, M Kates, MD Gershon - Brain research, 1984 - Elsevier
… Non-hydroxylated indoles, including tryptamine, 5-methoxytryptamine and 5-aminotryptamine, were essentially unable to compete with [3H]5-HT even at 1000 times the [3H]5-HT …
Number of citations: 66 www.sciencedirect.com
GJ Molderings, G Engel, E Roth, M Göthert - … -Schmiedeberg's archives of …, 1989 - Springer
The pharmacological properties of the endothelial 5-hydroxytryptamine (5-HT) receptors involved in relaxation of vascular smooth muscle were determined in rings of pig coronary …
Number of citations: 34 link.springer.com
E Shaw, DW Woolley - Journal of the American Chemical Society, 1953 - ACS Publications
H II late these functions will be pharmacologically use-ful. The first 5-aminoindoles which were prepared and tested as reported in a preliminary communi-cation, 7 had indeed the …
Number of citations: 42 pubs.acs.org
D Hoyer, G Engel, HO Kalkman - European journal of pharmacology, 1985 - Elsevier
(−)[ 125 I]Iodocyanopindol ([ 125 I]CYP) labels rat brain membrane sites which display high affinity for several serotonergic and β-adrenergic compounds. The binding of [ 125 I]CYP to …
Number of citations: 402 www.sciencedirect.com

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